molecular formula C9H7ClN2O2 B178800 8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione CAS No. 195983-60-9

8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione

Cat. No. B178800
CAS RN: 195983-60-9
M. Wt: 210.62 g/mol
InChI Key: FAVPJIZQGHYIEW-UHFFFAOYSA-N
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Description

8-Chloro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione (CDBD) is a heterocyclic compound with a wide range of applications in scientific research. It is a small molecule with a molecular weight of 247.76 g/mol, and it is an important intermediate in the synthesis of various pharmaceuticals and other compounds. CDBD is also used as an antioxidant, a corrosion inhibitor, and a reagent in organic synthesis.

Scientific Research Applications

Quantum Chemical Studies

Research involving compounds similar to 8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione, such as 7-chloro-1 methyl-5-phenyl-1,5-dihydro-benzo[1,4]diazepine-2,4-dione, has been conducted to elucidate their molecular geometry and vibrational frequencies using quantum chemical calculations. These studies include assignments of vibrational frequency based on potential energy distribution and determining absorption wavelength, oscillator strength, polarizability, hyperpolarizability, and dipole moment. Additionally, NMR chemical shifts and shielding values, along with HOMO, LUMO energies, and Natural bond analysis, help describe charge transfer within the molecule (Sylaja, Gunasekaran, & Srinivasan, 2016).

Enantioselective Synthesis

Enantioselective synthesis of N1-Methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones from amino acids has been explored. Upon deprotonation, these compounds undergo ring contraction to quinolone-2,4-diones with high enantioselectivity, offering an efficient entry to a potentially useful drug scaffold (Antolak et al., 2014).

Novel Synthesis Approaches

Several studies focus on novel synthetic approaches for derivatives of benzo[1,4]diazepine. For example, synthesis of novel 7-(benzylamino)-1H-benzo[b][1,4]diazepine-2,4(3H, 5H)-dione derivatives and their potential applications in medicinal chemistry are explored (Shao, Han, Wu, & Piao, 2018). Additionally, the creation of novel bis-functionalized 1,4-diazepines through regioselective thionation and nucleophilic substitutions reactions is reported (El Bouakher et al., 2013).

Structural and Mechanistic Analysis

Various studies have been conducted to understand the structure and reaction mechanisms of benzo[1,4]diazepine derivatives. For instance, research on the stereochemistry and mechanism of formation of β-lactam derivatives of 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines provides insights into the synthesis and potential applications of these compounds (Wang et al., 2001).

Synthesis and Characterization of Related Heterocycles

Research is also conducted on the synthesis and characterization of new heterocycles related to aryl[e][1,3]diazepinediones, which contribute significantly to drug design and medicinal chemistry (Bardovskyi et al., 2020).

properties

IUPAC Name

8-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-5-1-2-6-7(3-5)12-8(13)4-11-9(6)14/h1-3H,4H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVPJIZQGHYIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=CC(=C2)Cl)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444363
Record name 8-chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

195983-60-9
Record name 8-chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione

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